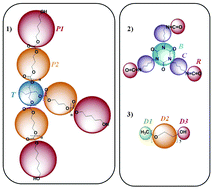Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
Soft Matter Pub Date: 2016-05-04 DOI: 10.1039/C6SM00621C
Abstract
Polyurethane (PU) cross-linked networks are frequently used in biomedical and marine applications, e.g., as hydrophilic polymer coatings with antifouling or low-friction properties and have been reported to exhibit characteristic phase separation between soft and hard segments. Understanding this phase-separation behavior is critical to design novel hydrophilic polymer coatings. However, most of the studies on the structure and morphology of cross-linked coatings are experimental, which only assess the phase separation via indirect methods. Herein we present a mesoscopic simulation study of the network characteristics of model hydrophilic polymer networks, consisting of PU with and without methyl-polyethylene glycol (mPEG) dangling chains. The systems are analyzed using a number of tools, such as the radial distribution function, the cross-link point density distribution and the Voronoi volume distribution (of the cross-linking points). The combined results show that the cross-linked networks without dangling chains are rather homogeneous but contain a small amount of clustering of cross-linker molecules. A clear phase separation is observed when introducing the dangling chains. In spite of that, the amount of cross-linker molecules connected to dangling chains only, i.e., not connected to the main network, is relatively small, leading to about 3 wt% extractables. Thus, these cross-linked polymers consist of a phase-separated, yet highly connected network. This study provides valuable guidelines towards new self-healing hydrophilic coatings based on the molecular design of cross-linked networks in direct contact with water or aqueous fluids, e.g., as anti-fouling self-repairing coatings for marine applications.


Recommended Literature
- [1] Inside back cover
- [2] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [3] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [4] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [5] Front cover
- [6] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [7] Facile synthesis of highly disperse Ni–Co nanoparticles over mesoporous silica for enhanced methane dry reforming†
- [8] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [9] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer

Journal Name:Soft Matter
Research Products
-
CAS no.: 111900-32-4
-
CAS no.: 117902-15-5
-
CAS no.: 16200-52-5
-
CAS no.: 137361-05-8
-
CAS no.: 14419-78-4









